Sodium stannate

描述

Sodium stannate, formally known as sodium hexahydroxostannate (IV), is an inorganic compound with the chemical formula Na₂[Sn(OH)₆]. This colorless salt is formed by dissolving metallic tin or tin (IV) oxide in sodium hydroxide. It is commonly used as a stabilizer for hydrogen peroxide .

Synthetic Routes and Reaction Conditions:

From Metallic Tin: this compound can be synthesized by dissolving metallic tin in sodium hydroxide. The reaction is as follows: [ \text{Sn} + 2\text{NaOH} + 4\text{H₂O} \rightarrow \text{Na₂[Sn(OH)₆]} + 2\text{H₂} ]

From Tin (IV) Oxide: Another method involves dissolving tin (IV) oxide in sodium hydroxide: [ \text{SnO₂} + 2\text{NaOH} + 2\text{H₂O} \rightarrow \text{Na₂[Sn(OH)₆]} ]

Industrial Production Methods:

Roasting with Sodium Carbonate: The anhydrous form of this compound can be prepared by roasting tin dioxide with sodium carbonate in a mixed carbon monoxide/carbon dioxide environment: [ \text{SnO₂} + \text{Na₂CO₃} \rightarrow \text{Na₂SnO₃} + \text{CO₂} ] This method is advantageous due to its simplicity and high conversion rate

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced to metallic tin under appropriate conditions.

Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas, carbon monoxide.

Substitution Reagents: Halogens, acids.

Major Products:

Oxidation: Tin (IV) oxide.

Reduction: Metallic tin.

Substitution: Various stannate derivatives depending on the substituent

科学研究应用

Electroplating

Sodium stannate is predominantly used in the electroplating industry as a source of tin ions. It plays a crucial role in tin plating baths, where it helps deposit a protective and decorative tin layer on metal surfaces. This application enhances corrosion resistance and improves the aesthetic qualities of the coated objects.

| Feature | Details |

|---|---|

| Function | Source of tin ions for plating |

| Benefits | Corrosion resistance, aesthetic appeal |

| Industry Use | Electroplating of metals |

Glass Manufacturing

In the glass industry, this compound acts as a fining agent. It aids in removing impurities and bubbles from molten glass, contributing to the production of high-quality glass with improved clarity and durability.

| Feature | Details |

|---|---|

| Function | Fining agent for glass production |

| Benefits | Improved clarity and durability |

| Industry Use | Glass manufacturing |

Chemical Catalysis

This compound is utilized as a catalyst in various chemical reactions. Its ability to promote the conversion of compounds and enhance reaction rates makes it valuable in organic synthesis and other chemical processes.

| Feature | Details |

|---|---|

| Function | Catalyst for chemical reactions |

| Benefits | Increased reaction rates |

| Industry Use | Organic synthesis, industrial chemistry |

Textile Industry

In textile applications, this compound serves as a mordant in dyeing processes. It helps fix dyes onto fabrics, improving colorfastness and ensuring vibrant and long-lasting results.

| Feature | Details |

|---|---|

| Function | Mordant for dye fixation |

| Benefits | Enhanced colorfastness and vibrancy |

| Industry Use | Textile dyeing |

Case Study 1: Electroplating Efficiency

A study demonstrated that using this compound in electroplating baths significantly improved the uniformity and adhesion of tin coatings on steel substrates. The resulting layers exhibited excellent corrosion resistance compared to traditional methods without this compound.

Case Study 2: Glass Clarity Improvement

Research indicated that incorporating this compound as a fining agent reduced bubble formation in glass production by up to 30%. This led to enhanced clarity and fewer defects in finished glass products.

Case Study 3: Enhanced Dyeing Techniques

In textile processing, this compound was found to increase dye uptake by 25% compared to other mordants. This improvement resulted in fabrics with brighter colors and better wash fastness.

作用机制

Sodium stannate acts primarily as a stabilizer and catalyst. In hydrogen peroxide stabilization, it prevents the decomposition of hydrogen peroxide by forming a protective layer around the peroxide molecules. In catalytic applications, it facilitates various chemical reactions by providing a reactive surface for the reactants .

相似化合物的比较

Sodium Silicate (Na₂SiO₃): Used in detergents and as a sealant.

Sodium Germanate (Na₂GeO₃): Employed in the production of germanium-based semiconductors.

Sodium Aluminate (NaAlO₂): Utilized in water treatment and as a coagulant.

Uniqueness of Sodium Stannate:

Stabilization Properties: this compound is particularly effective in stabilizing hydrogen peroxide, a property not shared by its analogs.

Catalytic Efficiency: It serves as a highly efficient catalyst in various organic reactions, making it unique among similar compounds

生物活性

Sodium stannate, a compound of sodium and tin, has garnered attention for its various biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by research findings and case studies.

This compound is primarily represented by the formula . It can be synthesized through several methods, including the neutralization of stannic chloride with sodium hydroxide. This process results in the formation of this compound along with stannic acid as a by-product. The synthesis conditions, such as temperature and pH, significantly influence the purity and solubility of the final product .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains. The mechanism is thought to involve the disruption of bacterial cell membranes and interference with metabolic processes. For instance, studies have shown that this compound can effectively reduce biofilm formation in pathogenic bacteria, enhancing its potential as an antimicrobial agent in medical applications .

Antioxidant Properties

This compound has been recognized for its antioxidant capabilities. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies

- Inhibition of Biofilm Formation : A study demonstrated that this compound significantly reduced biofilm formation in Staphylococcus aureus. The treated surfaces showed a 75% reduction in biofilm density compared to untreated controls. This suggests that this compound could be utilized in coatings for medical devices to prevent infections .

- Neuroprotective Effects : In vitro studies have indicated that this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound was shown to enhance cell viability by approximately 40% under oxidative stress conditions, indicating its potential for therapeutic use in neuroprotection .

Research Findings

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis methods for sodium stannate, and how do reaction conditions influence product purity?

this compound is commonly synthesized via the alkaline solution method, where tin reacts with sodium hydroxide and sodium nitrate at elevated temperatures (300–800°C). Post-reaction purification involves hydrogen peroxide and sodium sulfide to remove impurities . Hydrothermal methods are also employed, using precursors like ZnCl₂ and SnCl₂ with mineralizers (e.g., NaOH) to control crystallinity . Purity is highly dependent on reaction temperature, precursor ratios, and post-synthesis filtration/drying protocols.

Q. How can researchers determine iron content in this compound, and what analytical standards apply?

The 1,10-phenanthroline photometric method (GB/T 23278.2) is widely used. This involves dissolving the sample, reducing Fe³⁺ to Fe²⁺ with hydroxylamine hydrochloride, and forming a colored complex with 1,10-phenanthroline. Absorbance is measured at 510 nm, with calibration against standard iron solutions . Interference from other metals (e.g., Sn⁴⁺) is minimized by pH adjustment to 3–4 using ammonium acetate.

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is air-sensitive and irritant (Xi hazard code). Labs must ensure:

- Ventilation to limit airborne dust (<2 mg/m³, per ACGIH guidelines).

- PPE (gloves, respirators) to prevent respiratory and dermal exposure.

- Storage in sealed polyethylene containers, isolated from acids and moisture .

Advanced Research Questions

Q. How does the coordination environment of this compound anions vary with alkali metal cations, and what structural implications arise?

X-ray crystallography reveals that tris(phosphido-borane) stannate anions adopt a trigonal pyramidal geometry. However, cation coordination differs:

- Li⁺ : Forms contact ion pairs with THF and κ²-BH₃ coordination.

- Na⁺/K⁺ : Create polymeric sheets via κ¹/κ²-BH₃ bridging, influenced by ionic radii. These structural variations impact solubility and reactivity in catalytic applications .

Q. What mechanistic role does this compound play in stabilizing H₂O₂ under high-temperature conditions?

this compound inhibits H₂O₂ decomposition by forming a protective coordination complex. At 130°C, H₂O₂ retention improves from 0% (without stannate) to 91% after 4 hours and 66% after 16 hours. This is quantified via iodometric titration or UV-Vis monitoring of H₂O₂ decay rates .

| Condition | H₂O₂ Remaining (4 h) | H₂O₂ Remaining (16 h) |

|---|---|---|

| Without this compound | 0% | 0% |

| With this compound | 91% | 66% |

Q. How can this compound enhance the durability of proton exchange membranes (PEMs) in fuel cells?

Adding 5 wt.% this compound to Nafion® membranes reduces fluoride release rates by 6× (from 5×10⁻⁵ to 9×10⁻⁷ gF/h/cm²) and extends operational lifespan by 50% (150 to 225 hours) under 95°C, 50% RH conditions. The stannate mitigates radical-induced membrane degradation via radical scavenging, validated by electrochemical impedance spectroscopy (EIS) and fluoride ion-selective electrode measurements .

Q. What strategies resolve data contradictions in catalytic performance studies of this compound?

Discrepancies in reported catalytic efficiencies (e.g., for H₂ generation or oxidation reactions) often stem from:

- Surface passivation : Sn⁰ deposition on Al surfaces (from Na₂SnO₃/NaOH systems) can inhibit further reactivity if not ultrasonically removed .

- pH sensitivity : Catalytic activity in epoxide ring-opening reactions varies with buffer composition (e.g., phosphate vs. acetate) . Standardizing pretreatment protocols (e.g., acid washing) and reaction matrices is critical for reproducibility.

Q. Methodological Considerations

Table 1: Comparison of this compound Synthesis Methods

Table 2: Analytical Techniques for this compound Characterization

属性

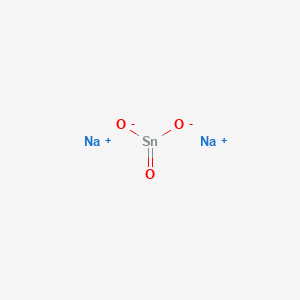

IUPAC Name |

disodium;dioxido(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.3O.Sn/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQLLNFANZSCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sn](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trihydrate: Colorless or white solid; Gradually decomposed by air; [Merck Index] White to off-white crystals and powder; Odorless; Slowly decomposed by air to the oxide; [GFS Chemicals MSDS] | |

| Record name | Sodium stannate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12058-66-1 | |

| Record name | Sodium stannate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012058661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannate (SnO32-), sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium tin trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM STANNATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC8111ZN4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。